![molecular formula C14H9N3O2 B1331750 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile CAS No. 68302-13-6](/img/structure/B1331750.png)

2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Vue d'ensemble

Description

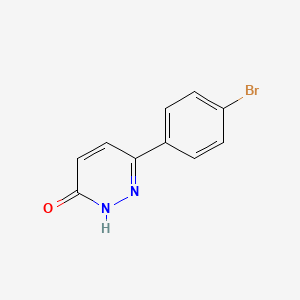

The compound 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a derivative of the chromeno[2,3-b]pyridine family, which is a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceutical and agrochemical industries. These compounds are characterized by their chromene and pyridine fused ring system, which is often modified with various substituents to enhance or alter their chemical and biological properties .

Synthesis Analysis

The synthesis of chromeno[2,3-b]pyridine derivatives is typically achieved through multicomponent reactions, which are efficient and atom-economical. For instance, a one-pot synthesis methodology is employed for the creation of 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles using 2-amino-1,1,3-tricyanopropene, salicylic aldehydes, and secondary cyclic amines, resulting in good-to-excellent yields . Similarly, a solventless synthesis approach has been reported for mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, highlighting the advantages of simple chemistry handling, mild reaction conditions, and an environmentally friendly synthesis pathway .

Molecular Structure Analysis

The molecular structures of these compounds are often elucidated using various spectroscopic techniques, including IR, XRD, mass, 1H, 13C, and NOESY spectral studies. X-ray crystallography is a common method to determine the crystal structure, as seen in the synthesis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, where the crystals were found to be monoclinic with specific geometric parameters . The crystal packing is typically stabilized by hydrogen bonds and other non-covalent interactions such as C–H···π and π···π interactions .

Chemical Reactions Analysis

The chromeno[2,3-b]pyridine derivatives undergo various chemical reactions, often facilitated by their reactive sites such as the amino and nitrile groups. For example, the electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile leads to the formation of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under neutral and mild conditions . These reactions are significant for the generation of diverse derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-b]pyridine derivatives are influenced by their molecular structure. The presence of substituents can lead to variations in properties such as solubility, melting point, and stability. The keto-enol equilibrium observed in DMSO solutions for some derivatives indicates the presence of tautomeric forms, which can have implications for their reactivity and interaction with biological targets . Molecular docking studies suggest that certain derivatives, particularly those containing chlorine, exhibit strong binding energy with protein targets like mitogen-activated protein kinase (MK), indicating potential for drug development .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Mono and Bis Amino-5H-Chromeno Derivatives Synthesis : A study by Kibou et al. (2016) demonstrated a solventless synthesis of mono and bis amino-5H-chromeno derivatives, a category to which 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile belongs. This method offers simplicity, mild conditions, and environmental friendliness (Kibou et al., 2016).

Synthesis of 2,4-Diamino-5H-Chromeno Derivatives : Shaabani et al. (2010) reported a one-pot three-component synthesis of 2,4-diamino-5H-chromeno derivatives, closely related to the specified compound. This method yielded good-to-excellent results under mild conditions (Shaabani et al., 2010).

Chemical Reactions and Compounds Formation

Formation of Heterocyclic Systems : Bondarenko et al. (2016) synthesized 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives, demonstrating the potential of adjacent active methylene, nitrile, and hydroxyl groups in the molecule for forming novel heterocyclic systems (Bondarenko et al., 2016).

Spectroscopic and Docking Studies : Vereshchagin et al. (2017) conducted structural, spectroscopic, and docking studies on 5C-substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles. They explored the molecular docking relationship with the binding pockets of mitogen-activated protein kinase, suggesting biomedical applications (Vereshchagin et al., 2017).

Synthesis Methodologies

- One-Pot Synthesis Approach : Elinson et al. (2022) investigated a one-pot transformation leading to 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. This demonstrates the efficiency of one-pot synthesis methods in creating complex chromeno[2,3-b]pyridine derivatives (Elinson et al., 2022).

- Efficient Multicomponent Approach : A study by Elinson et al. (2018) presented a multicomponent approach for synthesizing 5-C-substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine scaffold, highlighting the potential for creating novel compounds suitable for biomedical applications (Elinson et al., 2018).

Propriétés

IUPAC Name |

2-amino-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c1-7-2-3-11-9(4-7)12(18)10-5-8(6-15)13(16)17-14(10)19-11/h2-5H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXRKDVOSYFSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351549 | |

| Record name | 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |

CAS RN |

68302-13-6 | |

| Record name | 2-Amino-7-methyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68302-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

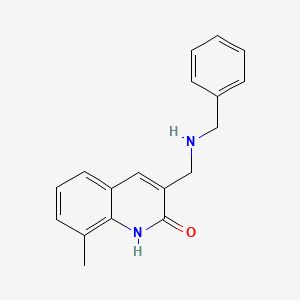

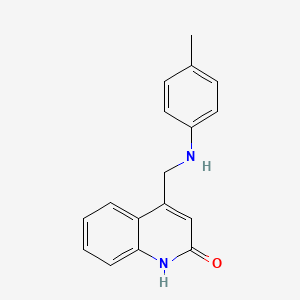

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)